molecular formula C8H9Cl3N2O B1456068 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1306739-71-8

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1456068
CAS No.: 1306739-71-8
M. Wt: 255.5 g/mol
InChI Key: YRJNSDHSHJFCAP-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C8H9Cl3N2O. This compound is characterized by the presence of a trichloromethyl group attached to a pyrazole ring, which is further substituted with three methyl groups. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1,3,5-trimethylpyrazole under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2,2-Dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Used as a fluorescent dye intermediate for biological imaging and labeling.

    Medicine: Investigated for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent dye synthesis and biochemical research .

Properties

IUPAC Name

2,2,2-trichloro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJNSDHSHJFCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177031
Record name Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-71-8
Record name Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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